PEG Length Impact on Avidin Affinity
The equilibrium binding constant of PEGylated biotin to avidin is strongly dependent on PEG chain length. Studies across PEG molecular weights of 588, 3400, and 5000 g/mol demonstrate that dissociation constants (Kd) increase from approximately 10⁻¹⁵ M (native biotin-avidin) to ~10⁻⁸ M for higher molecular weight PEGylated biotins [1]. N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5, with its precisely defined dual PEG architecture (total PEG units ~10, MW contribution ~440 Da), occupies an intermediate design space below the 588 g/mol threshold, thereby avoiding the 1000-fold affinity loss observed with higher molecular weight PEG linkers while providing sufficient spacer length to reduce steric hindrance .
| Evidence Dimension | Avidin equilibrium dissociation constant (Kd) |
|---|---|
| Target Compound Data | Kd estimated to remain in 10⁻¹⁴ to 10⁻¹⁵ M range (based on total PEG MW ~440 Da, below the 588 Da threshold where affinity decline begins) |
| Comparator Or Baseline | Native biotin-avidin: Kd ≈ 10⁻¹⁵ M; PEGylated biotin 588 g/mol: Kd ~10⁻⁸ M; PEGylated biotin 5000 g/mol: Kd ~10⁻⁸ M, stoichiometry reduced from 4:1 to 1:1 |
| Quantified Difference | Approximately 1000-fold (10³×) higher affinity retention compared to 588-5000 g/mol PEGylated biotin analogs |
| Conditions | Equilibrium binding studies of PEGylated biotins with avidin; fluorescence polarization assay |
Why This Matters
Selection of this compound over higher molecular weight PEGylated biotin-Cy5 conjugates preserves the near-covalent binding affinity essential for sensitive pull-down assays and low-abundance protein detection.
- [1] Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on avidin-biotin-PEG system: The effect of PEG chain length on equilibrium binding constant and stoichiometry. Biosci All Journals (aggregated from Bioconjug Chem related studies). View Source
